N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound with a unique structure that combines a carbazole moiety with a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps:
Formation of the Carbazole Moiety: The carbazole core can be synthesized through a series of reactions starting from aniline derivatives. Common methods include the Buchwald-Hartwig amination and subsequent cyclization.
Introduction of the Benzamide Group: The benzamide group is introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Final Coupling: The final step involves coupling the carbazole moiety with the benzamide group under specific conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the carbazole moiety, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Materials Science: The carbazole moiety is known for its electronic properties, making this compound useful in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The carbazole moiety may interact with DNA or proteins, while the benzamide group could facilitate binding to specific receptors. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide: shares similarities with other carbazole derivatives and benzamide compounds.
Carbazole Derivatives: Compounds like 9-ethylcarbazole and 3,6-dibromo-9-ethylcarbazole have similar electronic properties and applications in materials science.
Benzamide Compounds: Compounds like N-phenylbenzamide and N-methylbenzamide are structurally related and have applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties of both carbazole and benzamide derivatives. This dual functionality makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[(E)-1-(9-methylcarbazol-3-yl)-3-oxo-3-(1-phenylethylamino)prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2/c1-21(23-11-5-3-6-12-23)32-31(36)27(33-30(35)24-13-7-4-8-14-24)20-22-17-18-29-26(19-22)25-15-9-10-16-28(25)34(29)2/h3-21H,1-2H3,(H,32,36)(H,33,35)/b27-20+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUOQUUMQUDVEC-NHFJDJAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)C)NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)N(C4=CC=CC=C43)C)/NC(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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